molecular formula C9H5ClN2O2S B13676273 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid

Cat. No.: B13676273
M. Wt: 240.67 g/mol
InChI Key: VRIXLELRWRXIMT-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiazole ring and a chloropyridine moiety The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the chloropyridine group. One common method involves the reaction of 2-aminothiazole with 6-chloropyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-yl)thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the chloropyridine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-7-2-1-5(3-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14)

InChI Key

VRIXLELRWRXIMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC(=CS2)C(=O)O)Cl

Origin of Product

United States

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